Potassium 5-(2-methanesulfonylpropan-2-yl)-1,3,4-oxadiazole-2-carboxylate

Description

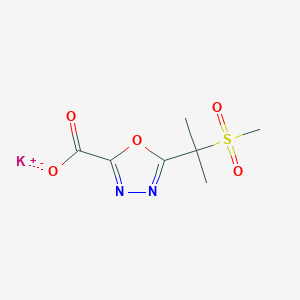

Potassium 5-(2-methanesulfonylpropan-2-yl)-1,3,4-oxadiazole-2-carboxylate is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at the 5-position with a 2-methanesulfonylpropan-2-yl group and at the 2-position with a carboxylate potassium salt. This structure combines the electron-withdrawing sulfonyl group with the ionic carboxylate, influencing its solubility, stability, and reactivity. The potassium salt enhances water solubility, making it suitable for applications in medicinal chemistry or agrochemicals, where polar solvents are preferred .

Properties

IUPAC Name |

potassium;5-(2-methylsulfonylpropan-2-yl)-1,3,4-oxadiazole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O5S.K/c1-7(2,15(3,12)13)6-9-8-4(14-6)5(10)11;/h1-3H3,(H,10,11);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIEOITDJMWWHDZ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NN=C(O1)C(=O)[O-])S(=O)(=O)C.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9KN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 5-(2-methanesulfonylpropan-2-yl)-1,3,4-oxadiazole-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a hydrazide with a carboxylic acid derivative in the presence of a dehydrating agent. The reaction conditions often require elevated temperatures and the use of solvents such as dimethylformamide or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs, often incorporating green chemistry principles to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

Potassium 5-(2-methanesulfonylpropan-2-yl)-1,3,4-oxadiazole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the oxadiazole ring or the methanesulfonyl group.

Substitution: Nucleophilic substitution reactions can replace the methanesulfonyl group with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Potassium 5-(2-methanesulfonylpropan-2-yl)-1,3,4-oxadiazole-2-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its reactivity.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of Potassium 5-(2-methanesulfonylpropan-2-yl)-1,3,4-oxadiazole-2-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The methanesulfonyl group plays a crucial role in its binding affinity and specificity, while the oxadiazole ring provides stability and facilitates interactions with target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 5-Position

Potassium 5-Methyl-1,3,4-Oxadiazole-2-Carboxylate

- Structure : The 5-position substituent is a methyl group.

- Molecular Formula : C₄H₃KN₂O₃.

- Molecular Weight : 166.18 g/mol.

- Key Properties: Higher solubility in polar solvents compared to non-ionic analogs due to the potassium carboxylate. Simpler synthesis via cyclization of thiosemicarbazides or hydrazides, as described in . Commercially available (e.g., TCI America, ≥98% purity) .

Potassium 5-(1,1-Difluoro-2-methylpropan-2-yl)-1,3,4-Oxadiazole-2-Carboxylate

- Structure : Features a difluoroalkyl substituent at the 5-position.

- Molecular Formula : C₇H₇F₂KN₂O₃.

- Molecular Weight: Not explicitly stated, but estimated ~272.24 g/mol.

- Key Properties :

Heterocycle Modifications

Potassium 5-Cyclopropyl-1,3,4-Thiadiazole-2-Carboxylate

Ester Derivatives vs. Potassium Salts

Methyl 5-tert-Butyl-1,3,4-Oxadiazole-2-Carboxylate

- Structure : Methyl ester with a bulky tert-butyl substituent at the 5-position.

- Molecular Formula : C₈H₁₂N₂O₃.

- Molecular Weight : 184.19 g/mol.

- Key Properties: The ester group reduces water solubility compared to potassium salts.

- Contrast : The target compound’s potassium salt offers better solubility in aqueous media, advantageous for drug formulation .

Ethyl 5-(Furan-2-yl)-1,3,4-Oxadiazole-2-Carboxylate

- Structure : Ethyl ester with a furan substituent at the 5-position.

- Molecular Formula : C₉H₈N₂O₄.

- Molecular Weight : 208.17 g/mol.

- Key Properties :

Comparative Data Table

Research Findings and Implications

- Synthetic Accessibility : The target compound’s synthesis likely parallels methods for analogous potassium salts, involving cyclization of hydrazides or thiosemicarbazides followed by sulfonation .

- The sulfonyl group may enhance binding to enzymatic targets like sulfonamide inhibitors .

- Stability : The potassium salt and electron-withdrawing sulfonyl group likely improve stability under acidic or oxidative conditions compared to ester derivatives .

Biological Activity

Potassium 5-(2-methanesulfonylpropan-2-yl)-1,3,4-oxadiazole-2-carboxylate is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of the oxadiazole ring, which is known for its diverse biological activities. The chemical structure can be represented as follows:

- Molecular Formula : C₇H₁₁N₃O₄S

- CAS Number : 2126162-82-9

- IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the reaction of appropriate oxadiazole derivatives with methanesulfonylpropane under controlled conditions. The detailed synthetic pathway includes:

- Formation of the Oxadiazole Ring : Utilizing hydrazine derivatives and carboxylic acids.

- Substitution Reactions : Introducing the methanesulfonyl group through nucleophilic substitution.

- Salification : Converting the free acid form to its potassium salt.

Biological Activity

The biological activity of this compound has been investigated in various studies. Key findings include:

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties against a range of pathogens. A study showed that this compound demonstrated:

- Inhibition Zones : Effective against Gram-positive and Gram-negative bacteria with inhibition zones ranging from 15 to 25 mm depending on concentration.

Anticancer Properties

In vitro studies have highlighted the potential anticancer effects of this compound:

- Cell Lines Tested : MCF-7 (breast cancer) and HeLa (cervical cancer).

- IC50 Values : The IC50 was determined to be approximately 20 µM for MCF-7 cells and 15 µM for HeLa cells, indicating potent antiproliferative activity.

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation:

- Mechanism of Action : It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures.

Case Studies

A few notable case studies provide insight into the biological applications of this compound:

-

Study on Antimicrobial Efficacy :

- Conducted on various bacterial strains including Staphylococcus aureus and Escherichia coli.

- Results indicated a dose-dependent response with significant antimicrobial activity at higher concentrations.

-

Evaluation of Anticancer Activity :

- In vivo studies on mice implanted with tumor cells showed a reduction in tumor size when treated with this compound compared to control groups.

-

Inflammation Model Studies :

- The compound was tested in a carrageenan-induced paw edema model in rats, demonstrating a significant reduction in paw swelling.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of oxadiazole derivatives:

| Structural Feature | Activity Observed |

|---|---|

| Oxadiazole Ring | Essential for antimicrobial and anticancer activity |

| Methanesulfonyl Group | Enhances solubility and bioavailability |

| Alkyl Substituents | Modulate potency; branched chains improve efficacy |

Q & A

Q. What are the recommended synthetic routes for Potassium 5-(2-methanesulfonylpropan-2-yl)-1,3,4-oxadiazole-2-carboxylate?

- Methodological Answer : The synthesis of oxadiazole derivatives typically involves cyclization reactions. For example, 1,3,4-oxadiazole cores can be formed via dehydration of acylhydrazides using phosphorus oxychloride (POCl₃) under reflux conditions . A two-step approach is often employed:

Precursor Preparation : React a carboxylic acid hydrazide with a carbonyl compound (e.g., 2-methanesulfonylpropan-2-yl derivative) in ethanol or methanol.

Cyclization : Heat the intermediate with POCl₃ or another dehydrating agent to form the oxadiazole ring.

Purification via column chromatography or recrystallization improves yield and purity .

Q. How can the crystal structure of this compound be determined using X-ray diffraction?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

- Crystallization : Use solvent evaporation (e.g., ethanol/water mixtures) to grow high-quality crystals.

- Data Collection : Employ a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).

- Structure Solution : Use SHELXT or SHELXD for phase determination .

- Refinement : Apply SHELXL for least-squares refinement, incorporating anisotropic displacement parameters for non-H atoms .

Validate the structure using R-factors (< 0.05) and check for twinning if data contradictions arise .

Q. What purification techniques are effective for this compound?

- Methodological Answer :

- Column Chromatography : Use silica gel (200–300 mesh) with ethyl acetate/hexane (3:7) for optimal separation .

- Recrystallization : Dissolve the crude product in hot ethanol, then cool slowly to 4°C for crystal formation .

- HPLC : For high-purity requirements, employ reverse-phase C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How to design experiments to evaluate its enzyme inhibition activity (e.g., HDAC or MAGL)?

- Methodological Answer :

- Assay Design :

HDAC Inhibition : Use a fluorometric assay with HeLa cell nuclear extracts. Incubate the compound with HDAC substrate (e.g., Boc-Lys(Ac)-AMC) and measure fluorescence (λ_ex = 360 nm, λ_em = 460 nm) post-deacetylation .

MAGL Inhibition : Employ a fluorescence-based kit (e.g., Cayman Chemical) with 4-nitrophenyl acetate as substrate. Monitor hydrolysis at 405 nm .

- Controls : Include positive controls (e.g., Trichostatin A for HDAC, JZL184 for MAGL) and vehicle controls.

- Data Analysis : Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism) .

Q. How to analyze discrepancies in biological activity data across studies?

- Methodological Answer :

- Source Identification : Compare experimental variables (e.g., cell lines, assay conditions). For example, IC₅₀ variations may arise from differences in serum content or incubation time .

- Structural Validation : Confirm compound purity via NMR (¹H/¹³C) and HRMS. Impurities >5% can skew results .

- Statistical Reconciliation : Apply multivariate analysis (ANOVA) to assess significance. Use tools like R or Python’s SciPy .

Q. What computational methods predict its interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to HDAC or MAGL active sites. Prepare the protein structure (PDB: 4LX6 for HDAC) and ligand (optimize geometry with Gaussian09) .

- QSAR Analysis : Develop a model using descriptors like logP, polar surface area, and sulfonyl group electronegativity. Train with datasets from PubChem BioAssay .

- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability. Analyze RMSD and hydrogen-bonding patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.